12-Hydroxymyricanone

Beschreibung

Myricanone has been reported in Morella cerifera, Morella adenophora, and other organisms with data available.

from stem bark of Myrica rubra; structure given in first source

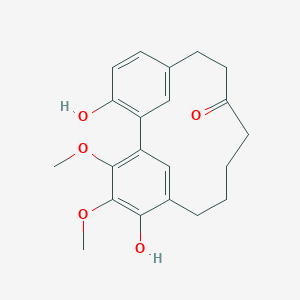

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,15-dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,23-24H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSNTUQTNQSIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186218 | |

| Record name | Myricanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32492-74-3 | |

| Record name | 3,15-Dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32492-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032492743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myricanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196 °C | |

| Record name | Myricanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Putative Biosynthetic Pathway of 12-Hydroxymyricanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of 12-Hydroxymyricanone has not been fully elucidated in published literature. This technical guide presents a putative pathway constructed from established principles of diarylheptanoid biosynthesis. The information herein is intended as a foundational resource for research and development.

Executive Summary

This compound is a cyclic diarylheptanoid with significant pharmacological potential. Understanding its biosynthesis is crucial for developing sustainable production methods, including metabolic engineering and synthetic biology approaches. This document outlines a scientifically plausible biosynthetic pathway for this compound, detailing the precursor molecules, key enzymatic steps, and proposed intermediate compounds. The pathway originates from the well-characterized phenylpropanoid and malonate pathways, culminating in the formation of myricanone, the likely immediate precursor to this compound. The final hydroxylation step is proposed to be catalyzed by a cytochrome P450 monooxygenase. This guide provides detailed hypothetical experimental protocols for the elucidation of this pathway and presents available quantitative data in a structured format.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolites. The pathway can be conceptually divided into three main stages:

-

Formation of Phenylpropanoid Precursors: The shikimate and phenylpropanoid pathways generate hydroxycinnamoyl-CoA esters.

-

Assembly of the Diarylheptanoid Scaffold: A Type III polyketide synthase (PKS) catalyzes the condensation of phenylpropanoid precursors with a malonate extender unit to form a linear diarylheptanoid, which subsequently cyclizes.

-

Hydroxylation of Myricanone: The immediate precursor, myricanone, undergoes hydroxylation to yield this compound.

Stage 1: Phenylpropanoid Pathway

The biosynthesis initiates with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions.

-

L-Phenylalanine → Cinnamic acid: Catalyzed by Phenylalanine Ammonia-Lyase (PAL).

-

Cinnamic acid → p-Coumaric acid: Catalyzed by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 enzyme.

-

p-Coumaric acid → p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA Ligase (4CL).

Further modifications of p-coumaroyl-CoA, such as hydroxylation and methylation, can lead to other phenylpropanoid precursors like feruloyl-CoA.

Stage 2: Formation of Myricanone

The formation of the cyclic diarylheptanoid myricanone is hypothesized to be catalyzed by a Type III polyketide synthase, tentatively named Myricanone Synthase (MYS). This enzyme would catalyze a series of condensation and cyclization reactions.

-

Condensation: MYS would select two molecules of a phenylpropanoid precursor (e.g., p-coumaroyl-CoA) and one molecule of malonyl-CoA.

-

Polyketide Chain Assembly: A linear polyketide chain is formed through sequential decarboxylative condensations.

-

Intramolecular Cyclization: The linear diarylheptanoid intermediate undergoes an intramolecular cyclization to form the characteristic biphenyl (B1667301) ether linkage of myricanone.

Stage 3: Hydroxylation to this compound

The final step is the regioselective hydroxylation of myricanone at the C-12 position. This reaction is characteristic of cytochrome P450 monooxygenases (CYP450s).

-

Myricanone → this compound: Catalyzed by a putative Myricanone 12-Hydroxylase, likely a member of the CYP450 superfamily. This enzyme would utilize molecular oxygen and a cognate NADPH-cytochrome P450 reductase for electron transfer.

Visualization of the Putative Biosynthetic Pathway

Quantitative Data

As the specific enzymes for this compound biosynthesis have not been characterized, no direct quantitative data such as enzyme kinetics are available. The following table presents hypothetical data ranges based on characterized enzymes from related pathways in other plant species.

| Enzyme Class | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Source Organism (Analogous Enzyme) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic acid | 30 - 300 | 1 - 50 | Petroselinum crispum |

| Cinnamate 4-Hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | 5 - 50 | 0.1 - 10 | Arabidopsis thaliana |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA | 10 - 200 | 0.5 - 20 | Nicotiana tabacum |

| Type III Polyketide Synthase | p-Coumaroyl-CoA, Malonyl-CoA | Diarylheptanoid scaffold | 2 - 50 | 0.01 - 5 | Curcuma longa (Curcumin Synthase) |

| Cytochrome P450 Hydroxylase | Myricanone, O2, NADPH | This compound | 1 - 100 | 0.05 - 15 | General Plant CYP450s |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a combination of gene discovery, heterologous expression, and in vitro enzymatic assays.

Protocol 1: Identification of Candidate Genes

This protocol describes a general workflow for identifying candidate PKS and CYP450 genes from a Myrica species, a known producer of this compound.

chemical structure and properties of 12-Hydroxymyricanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxymyricanone, a cyclic diarylheptanoid found primarily in plants of the Myrica genus, has emerged as a compound of significant interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for its isolation and for the assessment of its anti-inflammatory activity are presented. Furthermore, this document elucidates the compound's mechanism of action, including its role in key signaling pathways, visualized through detailed diagrams. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is classified as a cyclic diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. Its chemical structure features a biphenyl (B1667301) linkage, contributing to its unique conformational properties and biological activity.

Chemical Identifiers:

-

IUPAC Name: 3,8,15-trihydroxy-16,17-dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one[1][2]

-

CAS Number: 191999-68-5

Physicochemical Properties

| Property | Value | Source |

| Physical Description | Powder | [3] |

| Water Solubility | 0.015 g/L (Predicted) | ALOGPS |

| logP | 3.43 (Predicted) | ChemAxon |

| pKa (Strongest Acidic) | 8.98 (Predicted) | ChemAxon |

Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. While specific spectra are proprietary to the researchers who have isolated and characterized the compound, the key methods employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the cyclic diarylheptanoid structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.[5] Analysis of the fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Isolation and Purification

This compound is naturally found in plants of the Myrica genus. The following is a generalized experimental protocol for its isolation and purification, based on common phytochemical techniques.

Experimental Protocol: Isolation of this compound

Objective: To isolate this compound from plant material (e.g., roots of Myrica nana).

Materials:

-

Dried and powdered plant material

-

Solvents: n-hexane, chloroform, ethyl acetate (B1210297), methanol (B129727), water

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Macerate the powdered plant material with methanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

This compound is typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify those containing this compound.

-

-

Further Purification:

-

Pool the fractions containing the target compound and further purify using a Sephadex LH-20 column with methanol as the eluent.

-

For final purification to high purity (≥98%), utilize preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., methanol-water or acetonitrile-water).

-

Visualization of the Isolation Workflow

Caption: General workflow for the isolation of this compound.

Biological Activities and Mechanism of Action

The primary reported biological activity of this compound is its anti-inflammatory effect, specifically through the inhibition of nitric oxide (NO) production.

Anti-inflammatory Activity

This compound has been shown to inhibit the release of nitric oxide with an IC₅₀ value of 30.19 μM in lipopolysaccharide (LPS)-activated macrophages.[6] Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases.

Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay

Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophage cells.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve.

-

Determine the percentage of nitric oxide inhibition and calculate the IC₅₀ value.

-

Mechanism of Action and Signaling Pathway

The inhibition of nitric oxide production by this compound is likely mediated through the modulation of key inflammatory signaling pathways. While the precise mechanism for this specific compound is a subject of ongoing research, the inhibition of inducible nitric oxide synthase (iNOS) expression is a probable target. The expression of iNOS is primarily regulated by the transcription factor NF-κB.

Proposed Signaling Pathway for Anti-inflammatory Action:

Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the activation of IKK or the nuclear translocation of NF-κB, thereby downregulating iNOS expression and nitric oxide production.

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Future Directions

While the anti-inflammatory properties of this compound are promising, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Quantitative Analysis: Determining the yield of this compound from various natural sources.

-

Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Broader Biological Screening: Evaluating its potential anticancer, antioxidant, and antimicrobial activities.

-

Mechanism of Action: Detailed studies to confirm the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of inflammatory diseases.

Conclusion

This compound is a natural product with demonstrated anti-inflammatory activity, primarily through the inhibition of nitric oxide production. This technical guide has provided a comprehensive overview of its chemical structure, properties, and a detailed protocol for its isolation and a key biological assay. The elucidation of its mechanism of action provides a foundation for further research into its therapeutic potential. As a promising lead compound, this compound warrants continued investigation by researchers in the fields of drug discovery and development.

References

- 1. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 12-Hydroxymyricanone: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 12-Hydroxymyricanone, a cyclic diarylheptanoid of interest for its potential biological activities. This document is intended to serve as a core resource, presenting detailed spectroscopic data in a clear, tabular format, outlining the experimental protocols for its isolation and characterization, and visualizing the key experimental workflow.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

| Technique | Ionization Mode | Molecular Formula | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | C₂₁H₂₄O₆ | [M+H]⁺, [M+Na]⁺, or other adducts | Determination of exact mass and confirmation of elemental composition. |

Note: Specific numerical data for the observed m/z values are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HMQC, HMBC) are crucial for elucidating the detailed chemical structure of this compound.

¹H NMR (Proton NMR) Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in the reviewed literature. |

¹³C NMR (Carbon NMR) Data

| Position | Chemical Shift (δ, ppm) |

| Data not available in the reviewed literature. |

Experimental Protocols

The isolation and purification of this compound from its natural sources, primarily the roots of Myrica nana, involves a multi-step process.[1][2]

Plant Material Collection and Preparation

-

Collection: The roots of Myrica nana are collected and authenticated by a taxonomist.

-

Drying and Pulverization: The collected roots are washed, air-dried in a shaded area, and then ground into a coarse powder to maximize the surface area for extraction.

Extraction

-

Solvent Extraction: The powdered root material is exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature over several days. The solvent is periodically refreshed to ensure efficient extraction.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Diarylheptanoids like this compound are typically concentrated in the ethyl acetate fraction.

Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution is performed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is often achieved using preparative HPLC on a C18 reversed-phase column with a methanol/water or acetonitrile/water gradient.

Structure Elucidation

The purified compound is identified and its structure confirmed through the spectroscopic techniques detailed above (MS and NMR).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

References

12-Hydroxymyricanone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxymyricanone, a member of the cyclic diarylheptanoid class of natural products, has emerged as a molecule of interest for its potential pharmacological activities. Isolated primarily from plants of the Myrica genus, this compound has demonstrated noteworthy biological effects, particularly in the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the current literature on this compound, including its natural sources, biological activity, and a detailed exploration of its likely mechanism of action. The information is presented to support further research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a cyclic diarylheptanoid with the chemical formula C21H24O6 and a CAS Number of 191999-68-5.[1] While detailed experimental data on its physical properties are not extensively reported in readily available literature, its structure suggests it is a relatively non-polar molecule soluble in organic solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.

Natural Sources and Isolation

This compound is a secondary metabolite found predominantly in the roots of plants belonging to the Myrica genus (Myricaceae family).[2] The most frequently cited source for its isolation is Myrica nana.[2]

General Isolation Protocol

The isolation of this compound from its natural sources typically involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., roots of Myrica nana) is subjected to solvent extraction, commonly with methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarities, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction undergoes a series of chromatographic separations to isolate the pure compound. This often involves:

-

Silica (B1680970) Gel Column Chromatography: Initial separation is performed on a silica gel column using a gradient elution system of solvents like n-hexane and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often carried out using preparative reversed-phase HPLC.

-

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO).

| Compound | Biological Activity | Assay System | IC50 Value |

| This compound | Inhibition of nitric oxide release | Lipopolysaccharide-activated macrophages | 30.19 μM |

Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its inhibitory effect on nitric oxide production strongly suggests a mechanism involving the regulation of inducible nitric oxide synthase (iNOS) expression. The expression of iNOS is a key event in the inflammatory response and is primarily regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of iNOS Expression

Based on studies of structurally related cyclic diarylheptanoids and other natural products with similar biological activity, it is highly probable that this compound exerts its anti-inflammatory effects by inhibiting the expression of the iNOS enzyme at the transcriptional level. This would lead to a decrease in the production of nitric oxide, a key mediator of inflammation.

Putative Signaling Pathways Involved

The following diagrams illustrate the likely signaling pathways modulated by this compound, leading to the inhibition of iNOS expression.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

References

A Comprehensive Technical Guide to the Biological Activities of Cyclic Diarylheptanoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon skeleton linking two aromatic rings at positions 1 and 7.[1][2] These compounds are broadly categorized into acyclic (linear) and cyclic forms. Cyclic diarylheptanoids, the focus of this guide, are further subdivided into two main structural types: meta,meta-bridged biphenyls and meta,para-bridged diphenyl ethers.[1][2] They are predominantly isolated from plant families such as Betulaceae, Myricaceae, Aceraceae, and Zingiberaceae.[1][3] Exhibiting a wide array of pharmacological effects, cyclic diarylheptanoids have garnered significant interest for their potential as therapeutic agents.[3] This document provides an in-depth overview of their primary biological activities, underlying mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

Anticancer Activity

Cyclic diarylheptanoids have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Compounds such as Pterocarine and Garuganins have shown potent activity against breast, colon, and cervical cancer cells.[4] The mechanisms underlying their anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4][5]

Mechanism of Action

The anticancer properties of cyclic diarylheptanoids are attributed to several cellular mechanisms:

-

Induction of Apoptosis: Certain diarylheptanoids act as pro-oxidants, generating reactive oxygen species (ROS) that lead to a loss of mitochondrial membrane potential (MMP) and lysosomal membrane permeabilization (LMP), ultimately triggering programmed cell death.[5]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[5][6]

-

Enzyme Inhibition: Some cyclic diarylheptanoids have been found to inhibit topoisomerase-IIα, an enzyme crucial for DNA replication in cancer cells.[4]

-

DNA Damage Signaling: Studies suggest that diarylheptanoids may exert their effects by regulating DNA damage signaling pathways, such as the ATR/CHK1 pathway.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected cyclic diarylheptanoids against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Pterocarine | T47D (Breast) | CCK-8 | 0.63 µM | [4] |

| Garuganin 5 | HCT15 (Colon) | Not Specified | 2.9 ± 0.8 µg/mL | [4] |

| Garuganin 3 | HCT15 (Colon) | Not Specified | 3.3 ± 0.1 µg/mL | [4] |

| Garuganin 5 | MCF-7 (Breast) | Not Specified | 3.2 ± 0.1 µg/mL | [4] |

| Garuganin 3 | MCF-7 (Breast) | Not Specified | 3.5 ± 0.3 µg/mL | [4] |

| Myricanone | HeLa (Cervical), PC3 (Prostate) | Not Specified | Active | [8] |

| Compound 6 | HCT116 (Colon) | Not Specified | 6.69 µM | [7] |

| Compound 17 | A549 (Lung) | Not Specified | 8.86 µM | [7] |

| Compound 18 | MDA-MB-231 (Breast) | Not Specified | 9.92 µM | [7] |

Signaling Pathway Visualization

Figure 1. Anticancer mechanism of cyclic diarylheptanoids.

Anti-inflammatory Activity

Cyclic diarylheptanoids possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways. They have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Mechanism of Action

The primary anti-inflammatory mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9][10] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[11] Upon stimulation by inflammatory signals like LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes.[11] Cyclic diarylheptanoids inhibit this process, preventing NF-κB activation and subsequent inflammation.[9][10]

Quantitative Data: Inhibition of Inflammatory Mediators

The following table presents the inhibitory concentrations of diarylheptanoids from Alnus hirsuta on NF-κB activation and the production of NO and TNF-α.

| Compound | NF-κB Activation IC50 | NO Production IC50 | TNF-α Production IC50 | Reference |

| 2 | 9.9 µM | 9.2 µM | 9.8 µM | [10] |

| 3 | 18.2 µM | 19.3 µM | 18.5 µM | [10] |

| 6 | 23.7 µM | 22.3 µM | 23.5 µM | [10] |

Signaling Pathway Visualization

References

- 1. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Bioactive Diarylheptanoids from Alpinia officinarum and Their Mechanism of Action for Anticancer Properties in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 8. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

A Technical Guide to the Identification of Novel Diarylheptanoids in the Myricaceae Family

For Researchers, Scientists, and Drug Development Professionals

The Myricaceae family, comprising aromatic shrubs and small trees, is a prolific source of structurally diverse secondary metabolites, including a significant class of phenolic compounds known as diarylheptanoids.[1][2] These compounds, characterized by a seven-carbon chain linking two aromatic rings, exist in both linear and cyclic forms and have garnered considerable interest for their wide range of biological activities.[2][3][4] Species within the Myrica and Morella genera are particularly rich in cyclic diarylheptanoids, such as myricanol (B191915) and myricanone, which have demonstrated potent antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties.[5][6][7]

This technical guide provides a comprehensive overview of the methodologies required for the successful identification of novel diarylheptanoids from Myricaceae species. It details the systematic workflow from plant material processing to extraction, isolation, and sophisticated structure elucidation. Furthermore, it summarizes quantitative data on recently discovered compounds and their bioactivities, offering a valuable resource for natural product chemists and drug development professionals seeking to explore this promising class of molecules.

Experimental Workflow: From Plant to Pure Compound

The isolation of novel diarylheptanoids is a multi-step process that requires careful execution of extraction and chromatographic techniques. The general workflow is outlined below.

Caption: General workflow for diarylheptanoid isolation.

Plant Material Preparation and Extraction

-

Collection and Identification : Plant materials, typically the bark, roots, or twigs of Myrica species, are collected and botanically authenticated.[1][5]

-

Processing : The collected material is air-dried, often in the shade to prevent degradation of phytochemicals, and then ground into a fine powder to maximize the surface area for solvent extraction.

-

Extraction : The powdered material is exhaustively extracted with a suitable solvent, most commonly methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction. The resulting solutions are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification Protocol

The crude extract contains a complex mixture of compounds and must be subjected to several stages of chromatographic separation.

-

Initial Fractionation : The crude extract is often suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). This step separates compounds based on their general polarity, concentrating the diarylheptanoids typically in the ethyl acetate fraction.

-

Column Chromatography (CC) : The active fraction (e.g., ethyl acetate fraction) is subjected to open column chromatography over a stationary phase like silica (B1680970) gel. The column is eluted with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the mixture into less complex fractions.

-

Size-Exclusion Chromatography : Fractions containing diarylheptanoids are often further purified using Sephadex LH-20 column chromatography, which separates molecules based on their size.[1]

-

High-Performance Liquid Chromatography (HPLC) : Final purification to yield individual, pure compounds is typically achieved using preparative or semi-preparative HPLC, often with a C18 reversed-phase column.

Structure Elucidation

The chemical structure of a purified compound is determined using a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) provides the exact molecular formula of the new compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1D NMR (¹H and ¹³C) : Provides crucial information about the number and types of protons and carbons in the molecule, revealing the basic carbon skeleton and functional groups.

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity within the molecule. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range couplings between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Chiroptical Methods : For stereochemistry, techniques like Electronic Circular Dichroism (ECD) are used. The experimental CD spectrum is compared with computationally simulated spectra to determine the absolute configuration of stereocenters.[1]

-

X-ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides unambiguous determination of the entire three-dimensional structure and absolute stereochemistry.[8]

Novel Diarylheptanoids from Myricaceae: A Quantitative Summary

Recent phytochemical investigations of the Myricaceae family have led to the isolation of numerous novel diarylheptanoids. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Selected Novel Diarylheptanoids Isolated from Myrica Species

| Compound Name | Myrica Species Source | Plant Part | Reference |

| Myricarborin | Myrica arborea | Stem and Root Bark | [1] |

| 11-O-β-D-xylopyranosylmyricanol | Myrica arborea | Stem and Root Bark | [1] |

| Myricanol 11-sulfate | Myrica rubra | Bark | [9] |

| Juglanin B 11-sulfate | Myrica rubra | Bark | [9] |

| Myricanone 5-O-(6'-O-galloyl)glucoside | Myrica rubra | Bark | [9] |

| Rubanol | Myrica rubra | Bark | [10] |

| Myricananins A-E | Myrica nana | Roots | [8] |

| Nanaone | Myrica nana | Bark | [11] |

Table 2: Bioactivity Data of Diarylheptanoids from Myrica Species

| Compound Name | Bioassay | Result (IC₅₀ / GI₅₀) | Reference |

| Rubanol | Cytotoxicity (Lun-06, Neu-04, Bre-04 cell lines) | 16.03–32.58 µg/mL | [10] |

| Myricananin A | Nitric Oxide (NO) Inhibition in Macrophages | 45.32 µM | [8] |

| Myricananin C | Nitric Oxide (NO) Inhibition in Macrophages | 63.51 µM | [8] |

| 12-Hydroxymyricanone | Nitric Oxide (NO) Inhibition in Macrophages | 30.19 µM | [8] |

| Alnusonol | Nitric Oxide (NO) Inhibition in Macrophages | 46.18 µM | [8] |

| Myricanol | Cytotoxicity (Murine leukaemia P-388 cells) | ~24 µM (Derived from IC₅₀ of derivatives) | [5][6] |

| 5-Prenylmyricanol | Cytotoxicity (Murine leukaemia P-388 cells) | 12 µM | [5][6] |

| 5-Benzylmyricanol | Cytotoxicity (Murine leukaemia P-388 cells) | 12 µM | [5][6] |

| Myricanol | DPPH Radical Scavenging | 39.3 µM | [5][6] |

Mechanisms of Action and Signaling Pathways

Diarylheptanoids from Myricaceae exert their biological effects through various molecular mechanisms. Understanding these pathways is critical for drug development.

Inhibition of Nitric Oxide Production

Chronic inflammation is linked to the overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) in macrophages. Several cyclic diarylheptanoids isolated from Myrica nana have been shown to inhibit NO release in lipopolysaccharide (LPS)-activated macrophages.[8] Myricananin A, for example, was found to inhibit the expression of the iNOS enzyme itself, representing a key mechanism for its anti-inflammatory activity.[8]

Caption: Inhibition of iNOS expression by a diarylheptanoid.

Destabilization of Tau Protein

The microtubule-associated protein tau is implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[7] An extract from Myrica cerifera was found to potently reduce tau protein levels. The diarylheptanoid (+)-aR,11S-myricanol was identified as the most effective anti-tau component in the extract, demonstrating a capacity to destabilize the tau protein.[7] This suggests a novel therapeutic strategy for tauopathies, and myricanol may serve as a valuable scaffold for developing new drugs targeting tau turnover.[7]

Caption: Proposed mechanism of tau destabilization by myricanol.

References

- 1. researchgate.net [researchgate.net]

- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diarylheptanoid - Wikipedia [en.wikipedia.org]

- 5. Cyclic diarylheptanoids from Myrica javanica: isolation, transformation, and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic diarylheptanoids from Myrica nana inhibiting nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diarylheptanoid sulfates and related compounds from Myrica rubra bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new diaryheptanoid from the bark of Myrica rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of Myricanone: A Technical Overview

Disclaimer: Extensive literature searches for "12-Hydroxymyricanone" did not yield specific in vitro screening data. This technical guide therefore focuses on the closely related and well-studied compound, Myricanone , to provide insights into the potential biological activities of this class of compounds. The data and methodologies presented herein pertain to Myricanone and serve as a valuable reference for researchers, scientists, and drug development professionals interested in this compound and related diarylheptanoids.

Introduction

Myricanone, a cyclic diarylheptanoid isolated from species of the Myrica genus, has garnered significant interest for its potential therapeutic properties. Preliminary in vitro studies have primarily focused on its anticancer activities, revealing its capacity to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This guide summarizes the key quantitative findings, details the experimental protocols employed in these preliminary screenings, and visualizes the proposed mechanisms of action.

Quantitative Data Presentation

The cytotoxic and anti-proliferative effects of Myricanone have been quantified in several in vitro studies. The following table summarizes the key findings for easy comparison.

| Cell Line | Assay Type | Endpoint | Result | Reference |

| A549 (Human lung adenocarcinoma) | Cytotoxicity | EC50 | 3.22 µg/mL | [1] |

| HepG2 (Human liver cancer) | Cytotoxicity | EC50 | 32.46 µM | [1] |

| A549 | Apoptosis Assay (Flow Cytometry) | Apoptotic Rate | 34.9% (dose-dependent increase from 4.13% in untreated cells) | [1] |

| A549 | Colony Formation Assay | Inhibition | Significant inhibition | [1] |

| HepG2 | MTT Assay | Cytotoxicity | Dose-dependent decrease in cell viability | [2][3] |

| WRL-68 (Normal liver cells) | MTT Assay | Cytotoxicity | No or insignificant cytotoxic effects | [2][3] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the in vitro screening of Myricanone.

Cell Culture and Maintenance

-

Cell Lines: Human lung adenocarcinoma (A549), human liver cancer (HepG2), and normal human liver (WRL-68) cells were utilized.

-

Culture Medium: Cells were typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity and Cell Viability Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Cells were then treated with various concentrations of Myricanone for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

-

The plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability was expressed as a percentage of the untreated control.

-

Apoptosis Assay

-

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry:

-

Cells were treated with Myricanone for a predetermined time.

-

Both adherent and floating cells were collected and washed with ice-cold phosphate-buffered saline (PBS).

-

Cells were resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Colony Formation Assay

-

A low number of cells (e.g., 500-1000 cells) were seeded in 6-well plates.

-

Cells were treated with different concentrations of Myricanone.

-

The medium was changed every 2-3 days, and the cells were allowed to grow for approximately 2 weeks until visible colonies formed.

-

Colonies were fixed with methanol (B129727) and stained with crystal violet.

-

The number of colonies containing more than 50 cells was counted.

Cell Cycle Analysis

-

Cells were treated with Myricanone for the desired time period.

-

Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight.

-

Fixed cells were washed and resuspended in PBS containing RNase A and propidium iodide (PI).

-

The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway for Myricanone-induced apoptosis and a general experimental workflow for in vitro screening.

Caption: Proposed signaling pathway of Myricanone-induced apoptosis in cancer cells.

Caption: General experimental workflow for the in vitro screening of a test compound.

References

- 1. Phytochemicals with Added Value from Morella and Myrica Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer potential of myricanone, a major bioactive component of Myrica cerifera: novel signaling cascade for accomplishing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

CAS number and chemical identifiers for 12-Hydroxymyricanone

For Immediate Release

This technical guide provides an in-depth overview of 12-Hydroxymyricanone, a cyclic diarylheptanoid of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identifiers, biological activities, and detailed experimental protocols for its isolation and key biological assays.

Chemical Identity and Properties

This compound is a natural product belonging to the class of cyclic diarylheptanoids. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| CAS Number | 191999-68-5[1] |

| Molecular Formula | C₂₁H₂₄O₆[2][3] |

| Molecular Weight | 372.4 g/mol [2] |

| IUPAC Name | 3,8,15-trihydroxy-16,17-dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one[2] |

| Canonical SMILES | COC1=C2C=C(CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)C(=C1OC)O[3] |

| InChI Key | MZTZAESUYFUQBV-UHFFFAOYSA-N[2][3] |

Biological Activity

This compound has demonstrated noteworthy biological activities, particularly in the areas of anti-tubercular and anti-inflammatory research.

| Biological Activity | Assay | Result |

| Anti-tubercular Activity | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv | 35.8 µg/mL[1] |

| Anti-inflammatory Activity | Inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages | IC₅₀: 30.19 µM[1] |

Experimental Protocols

Isolation and Purification of this compound from Myrica Species

The following is a generalized protocol for the isolation and purification of this compound from its natural sources, such as the roots of Myrica nana or Morella adenophora.[2]

1. Plant Material Preparation:

-

Collect and taxonomically authenticate the plant material (e.g., roots).

-

Wash the plant material to remove soil and debris.

-

Air-dry the material in a shaded, well-ventilated area.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with a suitable organic solvent (e.g., 95% ethanol (B145695) or methanol) at room temperature for several days.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound is typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Pool the fractions containing this compound and further purify them on a Sephadex LH-20 column using methanol (B129727) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Achieve final purification using preparative HPLC with a C18 reversed-phase column and a suitable mobile phase gradient, such as methanol/water or acetonitrile/water.

5. Structure Elucidation:

Anti-tubercular Activity Assay (Mycobacterium tuberculosis H37Rv)

The Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv can be determined using the microplate Alamar blue assay (MABA).[4]

1. Preparation of Mycobacterial Inoculum:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to the final concentration for inoculation.

2. Microplate Assay:

-

Prepare serial dilutions of this compound in a 96-well microplate.

-

Add the mycobacterial inoculum to each well.

-

Include positive (e.g., isoniazid) and negative (no drug) controls.

-

Incubate the plates at 37°C for 5-7 days.

3. Determination of MIC:

-

Add Alamar blue solution to each well and re-incubate for 24 hours.

-

Observe the color change from blue (no growth) to pink (growth).

-

The MIC is defined as the lowest concentration of the compound that prevents the color change.

Nitric Oxide (NO) Inhibition Assay in Macrophages

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.[2][5]

1. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

2. Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

3. Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits NO production by 50%.

Potential Signaling Pathway

While the specific signaling pathway modulated by this compound has not been definitively elucidated in the available literature, related cyclic diarylheptanoids are known to exert their anti-inflammatory effects by modulating key inflammatory pathways. A plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. Cyclic diarylheptanoids may interfere with this cascade, potentially by inhibiting IκB degradation or NF-κB nuclear translocation, thereby reducing the expression of inflammatory mediators.

References

- 1. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Extraction of 12-Hydroxymyricanone from Plant Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxymyricanone is a cyclic diarylheptanoid that has garnered significant interest within the scientific community due to its potential biological activities.[1] This compound is a secondary metabolite found primarily in plants belonging to the Myricaceae family.[1] This document provides a comprehensive guide to the extraction and isolation of this compound from its natural plant sources, with a focus on the roots of Myrica species. The protocols outlined are a composite methodology derived from established procedures for the isolation of cyclic diarylheptanoids.[1] Researchers should note that optimization of these protocols may be necessary depending on the specific plant material and laboratory equipment available.

Natural Sources

This compound has been identified in several species of the Myrica genus. The primary and most frequently cited source is the roots of Myrica nana (also known as Morella nana).[1] Other known sources include the roots of Morella adenophora and the branches of Myrica gale.[1]

Data Presentation

A thorough review of the available scientific literature indicates a knowledge gap regarding specific quantitative data on the yield of this compound from its natural sources.[1] While general methodologies for its extraction are established, precise yields have not been consistently reported. This presents an opportunity for future research in the quantitative phytochemical analysis of Myrica species.[1]

Table 1: Natural Sources of this compound and Status of Quantitative Yield Data

| Plant Species | Family | Plant Part | Quantitative Yield Data |

| Myrica nana (Morella nana) | Myricaceae | Roots | Not specified in literature |

| Morella adenophora | Myricaceae | Roots | Not specified in literature |

| Myrica gale | Myricaceae | Branches | Not specified in literature |

Experimental Protocols

The following sections detail a comprehensive, step-by-step protocol for the extraction, purification, and identification of this compound from plant roots.

Plant Material Preparation

Proper collection and preparation of the plant material are crucial for successful extraction.

-

Collection: The roots of Myrica nana are the recommended source material.[1] It is essential that the plant material is authenticated by a plant taxonomist to ensure the correct species is being used.

-

Drying: After collection, the roots should be thoroughly washed to remove soil and other debris. They should then be air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals by direct sunlight.

-

Pulverization: Once dried, the roots are pulverized into a coarse powder. This increases the surface area of the plant material, allowing for more efficient extraction by the solvent.[1]

Extraction

Solvent maceration is a common and effective method for extracting this compound.

-

Solvent Selection: 80-95% ethanol (B145695) or methanol (B129727) are commonly used solvents for the extraction of diarylheptanoids from Myrica species.[1]

-

Maceration Process:

-

Place the powdered root material in a large container.

-

Add a sufficient volume of the chosen solvent (e.g., 80-95% ethanol) to completely submerge the powder.

-

Seal the container and allow it to stand at room temperature for several days. Periodically agitate the mixture to ensure thorough extraction.

-

The solvent should be replaced with fresh solvent every 2-3 days to maintain a high concentration gradient and facilitate exhaustive extraction.[1]

-

-

Concentration:

-

After the maceration period, filter the combined solvent extracts to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude extract.[1]

-

Purification

A multi-step purification process is necessary to isolate this compound from the crude extract.

-

Solvent-Solvent Partitioning: This technique separates compounds based on their polarity.[1]

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity. A typical sequence is n-hexane, followed by chloroform, then ethyl acetate (B1210297), and finally n-butanol.

-

This compound and other diarylheptanoids are typically enriched in the ethyl acetate fraction.[1]

-

-

Column Chromatography (Initial Separation):

-

Subject the dried ethyl acetate fraction to column chromatography using silica (B1680970) gel as the stationary phase.[1]

-

The choice of the mobile phase (solvent system) is critical for good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. A common starting point is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being gradually increased.

-

-

Sephadex LH-20 Chromatography (Final Purification):

-

Fractions from the silica gel column that contain this compound (as determined by Thin Layer Chromatography, TLC) are pooled and concentrated.

-

Further purify these pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase.[1] This step separates compounds based on their molecular size and is effective in isolating this compound.[1]

-

Structural Elucidation and Identification

The identity and structure of the purified this compound must be confirmed using spectroscopic techniques.[1]

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, are used to elucidate the detailed chemical structure of this compound.

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the isolation of this compound.

Purification Pathway

Caption: Purification pathway for this compound.

References

Optimizing Solvent Extraction for 12-Hydroxymyricanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the optimized solvent extraction of 12-Hydroxymyricanone, a cyclic diarylheptanoid with significant biological activities. Found primarily in the roots of plants from the Myricaceae family, such as Myrica nana, effective extraction is crucial for its subsequent study and potential therapeutic development.[1] This guide outlines conventional and modern extraction techniques, including maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), with a comparative analysis of solvent systems to maximize yield and purity. Furthermore, we present a putative signaling pathway associated with the anti-inflammatory effects of diarylheptanoids.

Introduction to this compound

This compound is a naturally occurring cyclic diarylheptanoid that has garnered scientific interest for its potential pharmacological properties.[1] Diarylheptanoids, as a class of compounds, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2][3] The primary sources of this compound are plants of the Myrica genus, with the highest concentrations typically found in the root bark. Efficient extraction and isolation of this compound are paramount for research in natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Optimizing Extraction Parameters

The selection of an appropriate extraction method and solvent system is critical for maximizing the yield of this compound. The following tables summarize quantitative data from studies on the extraction of diarylheptanoids and other phenolic compounds from Myrica species and other plant materials, providing a basis for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Methods for Phenolic Compounds

| Extraction Method | Solvent | Temperature (°C) | Time | Yield (Relative) | Reference |

| Maceration | 70% Ethanol (B145695) | Room Temperature | 24-72 hours | Moderate | |

| Soxhlet Extraction | Ethanol | Boiling Point | 6-12 hours | High | |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 30 min | High | |

| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 60 | 10 min | Very High |

Table 2: Influence of Solvent Type and Concentration on Phenolic Compound Yield

| Solvent System | Solvent-to-Solid Ratio (mL/g) | Extraction Time (min) | Temperature (°C) | Relative Yield (%) | Reference |

| 100% Methanol (B129727) | 20:1 | 60 | 40 | 85 | |

| 70% Aqueous Methanol | 20:1 | 60 | 40 | 95 | |

| 100% Ethanol | 20:1 | 60 | 40 | 90 | |

| 70% Aqueous Ethanol | 20:1 | 60 | 40 | 100 | |

| 50% Aqueous Acetone | 20:1 | 60 | 40 | 98 | |

| Water | 20:1 | 60 | 40 | 60 |

Experimental Protocols

The following protocols provide detailed methodologies for the extraction of this compound from dried and powdered root material of Myrica species.

Protocol 1: Conventional Maceration

-

Preparation of Plant Material: Weigh 100 g of dried, powdered root bark of the selected Myrica species.

-

Solvent Addition: Place the powdered material in a large Erlenmeyer flask and add 1 L of 80-95% ethanol.

-

Extraction: Seal the flask and allow it to stand at room temperature for 3 days, with occasional agitation.

-

Filtration and Re-extraction: Filter the mixture through Whatman No. 1 filter paper. Transfer the solid residue back to the flask and add another 1 L of 80-95% ethanol. Repeat the extraction process two more times.

-

Concentration: Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

-

Preparation of Plant Material: Weigh 10 g of dried, powdered root bark.

-

Solvent Addition: Place the powder in a 250 mL beaker and add 200 mL of 70% ethanol (solvent-to-solid ratio of 20:1 mL/g).

-

Ultrasonication: Place the beaker in an ultrasonic bath. Set the ultrasonic power to 300 W and the temperature to 50°C. Sonicate for 30 minutes.

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE)

-

Preparation of Plant Material: Weigh 5 g of dried, powdered root bark.

-

Solvent Addition: Place the powder in a microwave-safe extraction vessel and add 100 mL of 70% ethanol (solvent-to-solid ratio of 20:1 mL/g).

-

Microwave Extraction: Secure the vessel in a microwave extractor. Set the microwave power to 500 W and the temperature to 60°C. Irradiate for 10 minutes.

-

Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

Purification of this compound

Following extraction, the crude extract requires further purification to isolate this compound. A general workflow is presented below.

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in water.

-

Sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

This compound is typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of n-hexane and ethyl acetate.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC).

-

-

Further Purification:

-

Pool the fractions containing this compound.

-

Further purify using Sephadex LH-20 column chromatography with methanol as the mobile phase.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

Visualizations

Experimental Workflow

Caption: Optimized workflow for the extraction and purification of this compound.

Putative Anti-inflammatory Signaling Pathway

Diarylheptanoids have been reported to exhibit anti-inflammatory activity, often through the modulation of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response. The following diagram illustrates the canonical NF-κB signaling cascade and the putative point of inhibition by this compound.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the optimized extraction of this compound. The choice of extraction method will depend on the available equipment and desired efficiency, with modern techniques like UAE and MAE offering significant advantages in terms of time and solvent consumption. For solvent selection, 70% aqueous ethanol or methanol generally provides superior yields for phenolic compounds. Further purification through chromatographic techniques is essential to obtain high-purity this compound for downstream applications in research and drug development. The putative involvement of this compound in modulating the NF-κB signaling pathway highlights its potential as an anti-inflammatory agent, warranting further investigation.

References

- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Purification of 12-Hydroxymyricanone via Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxymyricanone is a cyclic diarylheptanoid with demonstrated biological activities, including the inhibition of nitric oxide release.[1][2] Found in plants of the Myrica genus, particularly the roots of Myrica nana, this compound holds potential for further investigation in drug discovery and development.[3][4][5] Effective purification is crucial for accurate biological assessment and further chemical modification. This document provides detailed application notes and a multi-step protocol for the purification of this compound using column chromatography techniques, based on established methodologies for the isolation of cyclic diarylheptanoids.

Purification Strategy Overview

The purification of this compound is a multi-step process that leverages the compound's physicochemical properties. The general workflow begins with extraction from the plant material, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of secondary metabolites.

Caption: General workflow for the isolation of this compound.

Experimental Protocols

The following protocols are based on established procedures for the isolation of cyclic diarylheptanoids. Optimization may be necessary depending on the specific plant material and laboratory equipment.

1. Plant Material Preparation and Extraction

-

Plant Material: Roots of Myrica nana.

-

Preparation: The collected roots should be washed, air-dried in the shade, and pulverized into a coarse powder to maximize the surface area for extraction.

-

Extraction: The powdered root material is subjected to exhaustive maceration with 95% ethanol (B145695) at room temperature. The solvent should be replaced periodically over several days to ensure complete extraction. The combined ethanol extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent-Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Diarylheptanoids like this compound are typically enriched in the ethyl acetate fraction.

3. Silica Gel Column Chromatography (Initial Separation)

This step provides the initial separation of compounds based on polarity.

| Parameter | Value/Description |

| Stationary Phase | Silica gel (200-300 mesh) |

| Column Dimensions | 5 cm i.d. x 50 cm length (representative) |

| Mobile Phase | Gradient of Chloroform (CHCl₃) and Methanol (B129727) (MeOH) |

| Gradient Elution | Start with 100% CHCl₃, gradually increasing the proportion of MeOH (e.g., 100:1 to 10:1) |

| Fraction Collection | 250 mL per fraction (representative) |

| Monitoring | Thin Layer Chromatography (TLC) |

Protocol:

-

Prepare a slurry of silica gel in 100% chloroform and pack the column.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the column.

-

Begin elution with 100% chloroform.

-

Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or linear gradient.

-

Collect fractions and monitor by TLC.

-

Pool the fractions containing this compound.

4. Sephadex LH-20 Chromatography (Size Exclusion)

This step further purifies the pooled fractions based on molecular size.

| Parameter | Value/Description |

| Stationary Phase | Sephadex LH-20 |

| Column Dimensions | 2.5 cm i.d. x 100 cm length (representative) |

| Mobile Phase | 100% Methanol |

| Flow Rate | Gravity flow |

| Fraction Collection | 50 mL per fraction (representative) |

| Monitoring | TLC |

Protocol:

-

Swell the Sephadex LH-20 in methanol and pack the column.

-

Concentrate the pooled fractions from the silica gel column and dissolve in a minimal amount of methanol.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute with 100% methanol.

-